Fto-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

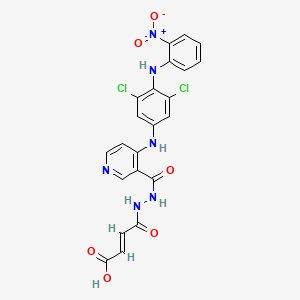

C22H16Cl2N6O6 |

|---|---|

Poids moléculaire |

531.3 g/mol |

Nom IUPAC |

(E)-4-[2-[4-[3,5-dichloro-4-(2-nitroanilino)anilino]pyridine-3-carbonyl]hydrazinyl]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C22H16Cl2N6O6/c23-14-9-12(10-15(24)21(14)27-17-3-1-2-4-18(17)30(35)36)26-16-7-8-25-11-13(16)22(34)29-28-19(31)5-6-20(32)33/h1-11,27H,(H,25,26)(H,28,31)(H,29,34)(H,32,33)/b6-5+ |

Clé InChI |

KNGWJZXEDNHKQS-AATRIKPKSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)NC2=C(C=C(C=C2Cl)NC3=C(C=NC=C3)C(=O)NNC(=O)/C=C/C(=O)O)Cl)[N+](=O)[O-] |

SMILES canonique |

C1=CC=C(C(=C1)NC2=C(C=C(C=C2Cl)NC3=C(C=NC=C3)C(=O)NNC(=O)C=CC(=O)O)Cl)[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

Fto-IN-4: A Technical Guide to Its Discovery and Synthesis

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N6-methyladenosine (m6A) RNA modification is a critical regulator of gene expression, and its enzymatic eraser, the fat mass and obesity-associated (FTO) protein, has emerged as a significant therapeutic target in oncology and metabolic diseases. Small molecule inhibitors of FTO are therefore of considerable interest. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of potent and selective FTO inhibitors, with a focus on the chemical scaffold represented by the FTO-04 series of compounds. While the specific compound "Fto-IN-4" is not prominently documented in publicly available scientific literature, this guide will focus on the well-characterized and structurally related inhibitor, FTO-04, and its optimized analogue, FTO-43 N, which are potent and selective inhibitors of the FTO protein. This document details the rational design, chemical synthesis, and in-depth biological characterization of these compounds, offering valuable insights for researchers in the field of drug discovery.

Discovery and Rational Design

The development of the FTO-04 scaffold originated from a rational design approach aimed at improving upon existing FTO inhibitors, which often suffered from low potency or poor selectivity. The design strategy focused on targeting the active site of the FTO protein, aiming for competitive inhibition.

A key breakthrough was the identification of a novel class of inhibitors with improved physicochemical properties. The lead compound, FTO-04, was developed to exhibit preferential inhibition of FTO over its homologue, the m6A demethylase ALKBH5.[1] Further optimization of FTO-04, guided by structure-activity relationship (SAR) studies, led to the development of more potent and selective compounds, including FTO-43 N.[1] This class of inhibitors demonstrated significant antiproliferative effects in various cancer cell models, including glioblastoma, acute myeloid leukemia, and gastric cancer, where FTO is often highly expressed.[1]

Chemical Synthesis

The synthesis of the FTO-04 and FTO-43 N series of inhibitors involves a multi-step process. While the exact, detailed synthesis protocol for a compound specifically named "this compound" is not available, the general synthetic scheme for this class of compounds has been described. The core structure is typically assembled through a series of coupling and functional group manipulation reactions.

A representative synthetic workflow for this class of inhibitors is depicted below:

Caption: General synthetic workflow for the FTO-04 class of inhibitors.

Note: For detailed, step-by-step synthetic procedures, it is recommended to consult the primary literature on FTO-04 and its derivatives.

Quantitative Data

The inhibitory activity of the FTO-04 series of compounds has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

| Compound | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Cell Line | Cell Viability IC50 (µM) |

| FTO-04 | 3.39 | 39.4 | GSCs | - |

| FTO-43 N | 1.0 | >40 | SNU-16 (Gastric) | 17.7 |

Data derived from published studies on FTO-04 and FTO-43 N.[2][3]

Experimental Protocols

In Vitro FTO Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO protein.

Principle: A non-fluorescent, m6A-containing RNA substrate is incubated with FTO. Upon demethylation, the RNA undergoes a conformational change that allows a fluorophore to bind and emit a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Protocol:

-

Prepare a reaction mixture containing recombinant FTO enzyme, a fluorogenic m6A-RNA substrate, and the necessary co-factors (e.g., Fe(II), α-ketoglutarate, ascorbate) in an appropriate buffer.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Incubate the reaction at a controlled temperature for a specific time.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro FTO inhibition assay.

Cellular m6A Quantification Assay

This assay determines the effect of an FTO inhibitor on the overall level of m6A in cellular RNA.

Principle: Cellular RNA is extracted and the m6A levels are quantified, typically by dot blot using an m6A-specific antibody or by liquid chromatography-mass spectrometry (LC-MS/MS). An increase in m6A levels upon treatment with an inhibitor indicates cellular target engagement.

Protocol (Dot Blot):

-

Treat cells with the FTO inhibitor (e.g., this compound) or a vehicle control for a specified time.

-

Extract total RNA from the cells.

-

Serially dilute the RNA and spot it onto a nylon membrane.

-

Crosslink the RNA to the membrane using UV light.

-

Block the membrane and then incubate with a primary antibody specific for m6A.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Quantify the dot intensity to determine the relative m6A levels.

Cell Viability Assay

This assay assesses the effect of the FTO inhibitor on the proliferation and survival of cancer cells.

Principle: Cells are treated with the inhibitor, and cell viability is measured using a metabolic indicator dye (e.g., MTS, MTT) or by quantifying ATP levels. A decrease in cell viability indicates cytotoxic or cytostatic effects.

Protocol (MTS Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the FTO inhibitor.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTS reagent to each well and incubate until a color change is observed.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Signaling Pathways

FTO has been implicated in the regulation of several key signaling pathways involved in cell growth, proliferation, and survival. Inhibition of FTO can therefore modulate these pathways.

Wnt/PI3K-Akt Signaling Pathway

FTO inhibition has been shown to downregulate the Wnt/PI3K-Akt signaling pathway in gastric cancer cells. This pathway is crucial for cell proliferation and survival.

References

The Role of FTO-04 in m6A Demethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating gene expression by affecting mRNA splicing, nuclear export, stability, and translation. The reversible nature of this modification is controlled by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins. The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, and its dysregulation has been implicated in various diseases, including cancer. Consequently, FTO has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of FTO-04, a potent and selective small-molecule inhibitor of FTO, and its role in the modulation of m6A demethylation.

FTO-04: A Potent and Selective FTO Inhibitor

FTO-04 is a competitive small molecule inhibitor of the m6A RNA demethylase FTO. It was identified through structure-based design and has demonstrated significant potential as a chemical probe to study the biological functions of FTO and as a lead compound for the development of novel therapeutics.

Quantitative Data on FTO-04 Activity

The inhibitory activity of FTO-04 against FTO and its selectivity over the homologous demethylase ALKBH5 have been quantified in biochemical assays. This data is crucial for assessing its potential as a specific modulator of FTO activity.

| Compound | Target | IC50 (µM) | Selectivity (over ALKBH5) | Reference |

| FTO-04 | FTO | 3.39 | ~13-fold | [1] |

| FTO-04 | ALKBH5 | 39.4 | - | [1] |

Table 1: Inhibitory Activity and Selectivity of FTO-04. The half-maximal inhibitory concentration (IC50) values of FTO-04 against FTO and ALKBH5 were determined using in vitro demethylation assays.

Mechanism of Action: Inhibition of m6A Demethylation

FTO catalyzes the demethylation of m6A in an Fe(II)- and α-ketoglutarate (2-oxoglutarate)-dependent manner. This process involves the oxidation of the methyl group on adenosine, leading to its removal. FTO-04 acts as a competitive inhibitor, likely by binding to the active site of FTO and preventing the binding of its m6A-containing RNA substrate.

The inhibition of FTO by FTO-04 leads to an increase in the cellular levels of m6A and N6,2′-O-dimethyladenosine (m6Am), another substrate of FTO found at the 5' cap of mRNA.[2][3] This restoration of m6A levels can modulate the expression of key genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Signaling Pathway of FTO-mediated m6A Demethylation

The following diagram illustrates the central role of FTO in m6A RNA modification and the impact of its inhibition by FTO-04.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of FTO inhibition and its effects on m6A levels. Below are protocols for key experiments cited in the literature for the characterization of FTO inhibitors like FTO-04.

In Vitro FTO Inhibition Assay (Fluorescence-Based)

This assay is used to determine the IC50 value of FTO inhibitors. It relies on the detection of the demethylated product of a fluorophore-labeled m6A-containing RNA substrate.

Materials:

-

Recombinant human FTO protein

-

Fluorophore-labeled m6A-containing single-stranded RNA (ssRNA) substrate

-

Assay buffer: 50 mM HEPES (pH 7.5), 100 µM (NH4)2Fe(SO4)2, 100 µM 2-oxoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA

-

FTO-04 or other test compounds dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of FTO-04 in DMSO.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing the assay buffer, FTO enzyme (e.g., 50 nM final concentration), and the ssRNA substrate (e.g., 100 nM final concentration).

-

Add 49 µL of the master mix to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for In Vitro FTO Inhibition Assay

The following diagram outlines the workflow for the fluorescence-based FTO inhibition assay.

References

Unveiling the Therapeutic Potential of FTO Inhibition: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target for a range of human diseases, including obesity, metabolic disorders, and various cancers.[1][2] This technical guide provides a comprehensive overview of the target validation studies for a potent and selective FTO inhibitor, herein referred to as Fto-IN-4. Due to the limited publicly available data for a specific molecule designated "this compound," this document synthesizes the established methodologies and expected outcomes for validating a novel FTO inhibitor, drawing upon the wealth of published research in the field. We will delve into the core aspects of FTO biology, detail the requisite in vitro and in vivo experimental protocols for inhibitor validation, and present illustrative data in a structured format to guide researchers in this domain.

Introduction to FTO: A Key Regulator of Gene Expression

FTO is a non-heme, Fe(II)- and 2-oxoglutarate (2-OG)-dependent oxygenase that plays a crucial role in epitranscriptomics by removing the methyl group from m6A residues in RNA.[1] This demethylation activity modulates the stability, translation, and splicing of target mRNAs, thereby influencing a multitude of cellular processes. Dysregulation of FTO activity has been implicated in the pathogenesis of numerous diseases, making it an attractive target for therapeutic intervention.

Key Functions of FTO:

-

RNA Demethylation: FTO's primary function is the oxidative demethylation of m6A in mRNA and other RNA species.[1]

-

Metabolic Regulation: FTO is a key regulator of energy homeostasis, influencing food intake and energy expenditure.[3] Overexpression of FTO is linked to increased food intake and obesity.

-

Oncogenic Role: In various cancers, FTO has been shown to act as an oncogene by demethylating the transcripts of key cancer-promoting genes.

Signaling Pathways Modulated by FTO

FTO's influence extends to several critical signaling pathways. Understanding these connections is paramount for elucidating the mechanism of action of FTO inhibitors and predicting their therapeutic effects.

FTO and the CaMKII/CREB Signaling Pathway

FTO can interact with Calcium/calmodulin-dependent protein kinase II (CaMKII), leading to a modulation of the CREB signaling pathway. This interaction can delay the dephosphorylation of CREB, resulting in the increased expression of CREB target genes.

Caption: FTO interaction with the CaMKII/CREB signaling pathway.

FTO and the mTORC1 Signaling Pathway

FTO plays a role in coupling amino acid levels to the mTORC1 signaling pathway. FTO deficiency can lead to reduced activation of mTORC1, affecting protein translation and autophagy.

Caption: FTO's role in the amino acid sensing mTORC1 pathway.

FTO and WNT Signaling

FTO has been shown to regulate WNT signaling pathways. Depletion of FTO can lead to an attenuation of the canonical WNT/β-Catenin pathway and activation of the non-canonical WNT/PCP pathway.

Caption: FTO's regulatory role in WNT signaling pathways.

This compound Target Validation Workflow

A rigorous target validation process is essential to de-risk the progression of a novel inhibitor into clinical development. The following workflow outlines the key experimental stages for validating an FTO inhibitor like this compound.

Caption: Experimental workflow for FTO inhibitor target validation.

In Vitro Validation of this compound

Biochemical Assays: Determining Inhibitory Potency

The initial step in validating a novel FTO inhibitor is to determine its potency against the purified FTO enzyme. This is typically achieved through in vitro demethylation assays.

Table 1: Illustrative In Vitro Inhibitory Activity of this compound

| Assay Type | Substrate | Measured Parameter | This compound IC50 (nM) |

| AlphaLISA Assay | m6A-containing oligo | Demethylation | 50 |

| Mass Spectrometry | m6A-containing oligo | Product formation | 55 |

| Fluorescence-based Assay | Fluorogenic m6A probe | Fluorescence | 45 |

Experimental Protocol: AlphaLISA-based FTO Demethylation Assay

-

Reagents: Recombinant human FTO protein, biotinylated m6A-containing ssRNA substrate, streptavidin-coated donor beads, anti-unmethylated A antibody-conjugated acceptor beads, 2-oxoglutarate, (NH4)2Fe(SO4)2·6H2O, L-ascorbic acid, and assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add FTO enzyme, 2-oxoglutarate, Fe(II), and L-ascorbic acid in assay buffer. c. Add the serially diluted this compound or DMSO (vehicle control). d. Initiate the reaction by adding the biotinylated m6A-containing ssRNA substrate. e. Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes). f. Stop the reaction by adding EDTA. g. Add the AlphaLISA acceptor beads and streptavidin donor beads. h. Incubate in the dark at room temperature. i. Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Selectivity Assays: Profiling against Related Enzymes

To ensure the inhibitor's specificity, it is crucial to assess its activity against other members of the AlkB family of dioxygenases, particularly ALKBH5, which also functions as an m6A demethylase.

Table 2: Illustrative Selectivity Profile of this compound

| Enzyme | IC50 (nM) | Selectivity (fold vs. FTO) |

| FTO | 50 | - |

| ALKBH5 | >10,000 | >200 |

| ALKBH1 | >10,000 | >200 |

| ALKBH2 | >10,000 | >200 |

| ALKBH3 | >10,000 | >200 |

Experimental Protocol: ALKBH5 Demethylation Assay

The protocol is similar to the FTO demethylation assay, with the substitution of recombinant human ALKBH5 for FTO. The same m6A-containing substrate can often be used.

Cellular Assays: Target Engagement and Phenotypic Effects

Cellular assays are critical to confirm that the inhibitor can penetrate the cell membrane, engage with the FTO target, and elicit a biological response.

Table 3: Illustrative Cellular Activity of this compound

| Cell Line | Assay Type | Measured Parameter | This compound EC50 (µM) |

| HEK293T | m6A Dot Blot | Global m6A levels | 0.5 |

| MV4-11 | Cell Viability (MTS) | Proliferation | 1.2 |

| U-87 MG | Neurosphere Formation Assay | Self-renewal | 2.5 |

Experimental Protocol: Cellular m6A Dot Blot Assay

-

Cell Treatment: Culture cells (e.g., HEK293T) to 70-80% confluency and treat with varying concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

RNA Denaturation and Blotting: Denature the RNA and spot serial dilutions onto a nitrocellulose or nylon membrane.

-

UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for m6A, followed by an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization: Stain the membrane with methylene (B1212753) blue to visualize total RNA for normalization.

-

Quantification: Quantify the dot intensity using image analysis software.

In Vivo Validation of this compound

In vivo studies are essential to evaluate the inhibitor's pharmacokinetic properties, in vivo efficacy, and potential toxicity in a whole-animal system.

Table 4: Illustrative In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Treatment Group | Tumor Volume Reduction (%) |

| Nude mice with | Vehicle | 0 |

| MV4-11 xenografts | This compound (50 mg/kg) | 60 |

Experimental Protocol: Xenograft Efficacy Study

-

Cell Implantation: Subcutaneously implant a human cancer cell line known to be sensitive to FTO inhibition (e.g., MV4-11 acute myeloid leukemia cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) or vehicle alone via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Body Weight Monitoring: Monitor the body weight of the animals as an indicator of general health and toxicity.

-

Endpoint: At the end of the study (based on tumor size limits or a predefined time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

Conclusion

The comprehensive validation of a novel FTO inhibitor, such as the illustrative this compound, requires a multi-faceted approach encompassing biochemical, cellular, and in vivo studies. By systematically evaluating the inhibitor's potency, selectivity, cellular activity, and in vivo efficacy, researchers can build a robust data package to support its further development as a potential therapeutic agent. The methodologies and illustrative data presented in this guide provide a framework for the rigorous target validation of the next generation of FTO inhibitors, paving the way for new treatments for a host of debilitating diseases.

References

An In-depth Technical Guide on the Cellular Effects of FTO Inhibition

Disclaimer: As of December 2025, a thorough search of peer-reviewed scientific literature, chemical databases, and patent repositories did not yield specific information on a compound designated "Fto-IN-4". Commercial suppliers list it as a potent and selective inhibitor of the FTO protein, but no detailed biological data, quantitative effects on cellular pathways, or specific experimental protocols are publicly available for this particular molecule.

Therefore, this guide provides a comprehensive overview of the known cellular effects of FTO inhibition based on studies of other well-characterized FTO inhibitors (e.g., FB23, CS1, CS2, rhein) and FTO gene knockdown or knockout experiments. This information is intended to serve as a general reference for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the FTO protein.

The fat mass and obesity-associated (FTO) protein is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that functions as an RNA demethylase, with a primary role in removing N6-methyladenosine (m6A) modifications from RNA. This post-transcriptional modification is critical in regulating mRNA stability, splicing, and translation, thereby influencing a wide array of cellular processes. FTO has emerged as a significant therapeutic target in various diseases, most notably in cancer and metabolic disorders. Inhibition of FTO has been shown to suppress tumor growth, enhance the efficacy of anti-cancer therapies, and modulate metabolic pathways.

Effects of FTO Inhibition on Cellular Pathways

Inhibition of the FTO protein has been demonstrated to impact several critical cellular signaling pathways, primarily through the modulation of m6A levels on the mRNA of key regulatory proteins.

MYC Signaling Pathway

The MYC proto-oncogene is a master regulator of cell proliferation, growth, and metabolism. FTO has been shown to regulate the stability of MYC mRNA in an m6A-dependent manner.

-

Mechanism: FTO removes m6A marks from MYC mRNA, leading to its stabilization and increased translation. Inhibition of FTO results in hypermethylation of MYC mRNA, which is then recognized by m6A "reader" proteins that promote its degradation.

-

Cellular Consequences: Inhibition of FTO leads to the downregulation of MYC and its target genes, resulting in decreased cell proliferation and cell cycle arrest. This is a key mechanism by which FTO inhibitors exert their anti-cancer effects, particularly in hematological malignancies like acute myeloid leukemia (AML) and solid tumors such as glioblastoma and breast cancer.[1][2][3][4][5]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. FTO has been implicated in the modulation of this pathway.

-

Mechanism: FTO can influence the expression of components within the PI3K/AKT/mTOR pathway through its demethylase activity. For instance, FTO is required for myogenesis by positively regulating the mTOR-PGC-1α pathway.

-

Cellular Consequences: Inhibition of FTO can lead to decreased activation of the mTORC1 pathway, resulting in reduced mRNA translation and an increase in autophagy. This can contribute to the anti-proliferative effects of FTO inhibitors.

Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is often associated with cancer.

-

Mechanism: Loss of FTO has been shown to antagonize the canonical Wnt/β-catenin signaling pathway. This occurs through the upregulation of DKK1, an inhibitor of the Wnt pathway, in an m6A-independent manner. FTO depletion prevents the translocation of β-catenin to the nucleus.

-

Cellular Consequences: Inhibition of the canonical Wnt pathway can lead to reduced cell proliferation and may contribute to the developmental defects observed in FTO knockout models. Conversely, in some contexts, FTO downregulation can promote an epithelial-to-mesenchymal transition (EMT) program through increased m6A and altered processing of mRNAs in the Wnt signaling cascade, sensitizing tumors to Wnt inhibitors.

Quantitative Data on FTO Inhibitors

The following table summarizes the in vitro inhibitory activity of several well-characterized FTO inhibitors.

| Inhibitor | Target | IC50 (µM) | Cell Line(s) | Reference |

| Rhein | FTO | ~20 (in Gln-free medium) | SUM149 breast cancer | |

| FB23 | FTO | 23.6 - 44.8 | AML | |

| FB23-2 | FTO | 0.8 - 16 | AML | |

| CS1 (Bisantrene) | FTO | Low nanomolar range | AML, solid tumors | |

| CS2 (Brequinar) | FTO | Low nanomolar range | AML, solid tumors | |

| 18097 | FTO | 0.64 | In vitro demethylation assay | |

| AE-562 | FTO | 23.8 | In vitro demethylation assay | |

| AN-652 | FTO | 71.7 | In vitro demethylation assay | |

| Compound 2 | FTO | 1.46 | In vitro activity-inhibition assay | |

| Compound 3 | FTO | 28.9 | In vitro activity-inhibition assay | |

| C6 | FTO | 0.78 | In vitro assay |

Experimental Protocols

Below are generalized methodologies for key experiments used to characterize the effects of FTO inhibitors.

In Vitro FTO Demethylase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FTO.

-

Reaction Setup: A typical reaction mixture (50 µL) contains recombinant FTO protein (e.g., 3 µM), a methylated substrate (e.g., 70 µM m6A-containing ssRNA or 3-methylthymine (B189716) nucleoside), co-factors (160 µM 2-oxoglutarate, 500 µM L-ascorbate, 100 µM diammonium iron(II) sulfate), the test inhibitor at various concentrations (or DMSO as a control), and a suitable buffer (e.g., 50 mM MES, pH 6.3).

-

Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 1 hour).

-

Quenching and Analysis: The reaction is stopped, typically by adding methanol, and the protein is precipitated. The supernatant is then analyzed by a suitable method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the demethylated product.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability and Proliferation Assays

These assays determine the effect of FTO inhibitors on the growth and survival of cancer cells.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the FTO inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).

-

Viability/Proliferation Measurement: Cell viability can be assessed using various methods, such as the MTS assay, which measures mitochondrial activity, or by direct cell counting using a hemocytometer or an automated cell counter.

-

Data Analysis: The percentage of viable cells is calculated relative to the vehicle-treated control. The IC50 or EC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Western Blot Analysis for Pathway Modulation

This technique is used to measure changes in the protein levels of key components of signaling pathways affected by FTO inhibition.

-

Cell Lysis: Cells treated with the FTO inhibitor are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., MYC, p-AKT, β-catenin) and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to the loading control to determine the relative changes in protein expression.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of a novel FTO inhibitor.

References

Fto-IN-4: A Technical Guide to its Function in Epigenetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fto-IN-4 is a potent and selective small-molecule inhibitor of the Fat Mass and Obesity-Associated (FTO) protein, a key N6-methyladenosine (m6A) RNA demethylase. This document provides an in-depth technical overview of this compound's role in epigenetics, its mechanism of action, and its effects on critical signaling pathways implicated in cancer and other diseases. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of molecular interactions and workflows.

Introduction to FTO and m6A RNA Methylation

The FTO protein is an α-ketoglutarate- and Fe(II)-dependent dioxygenase that plays a crucial role in epitranscriptomics by removing the methyl group from N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1] This demethylation activity is a key component of a dynamic and reversible regulatory system that influences mRNA stability, splicing, transport, and translation. Dysregulation of FTO activity and, consequently, m6A methylation levels has been linked to a variety of human diseases, including obesity, metabolic disorders, and various cancers, such as acute myeloid leukemia (AML) and glioblastoma.[1][2]

This compound: A Selective FTO Inhibitor

This compound is a derivative of the natural product rhein (B1680588) and has been developed as a potent and selective inhibitor of FTO's m6A demethylase activity.[1] Its ability to specifically target FTO allows for the precise investigation of the functional consequences of FTO inhibition and presents a promising therapeutic strategy for diseases driven by aberrant FTO activity.

Mechanism of Action

This compound exerts its effects by directly binding to the FTO protein and competitively inhibiting its m6A demethylase activity. This leads to an increase in the global levels of m6A methylation on RNA. The altered m6A landscape on specific mRNA transcripts affects their stability and translation, ultimately leading to the modulation of downstream signaling pathways that control cellular processes such as proliferation, differentiation, and apoptosis.[2]

Downstream Signaling Pathways Modulated by this compound

Inhibition of FTO by this compound has been shown to impact several critical signaling pathways, primarily by altering the expression of key regulatory proteins.

MYC Signaling

One of the key targets of FTO is the mRNA of the proto-oncogene MYC. FTO-mediated demethylation of MYC mRNA leads to its stabilization and increased expression. By inhibiting FTO, this compound increases the m6A methylation of MYC mRNA, which can lead to its degradation and a subsequent decrease in MYC protein levels. This downregulation of MYC, a critical driver of cell proliferation and tumorigenesis, is a key mechanism behind the anti-cancer effects of this compound.

dot

WNT Signaling Pathway

The WNT signaling pathway plays a crucial role in development and disease. FTO has been shown to regulate WNT signaling, and its inhibition can lead to pathway modulation. Loss of FTO function can attenuate canonical WNT/β-catenin signaling by upregulating the expression of the WNT antagonist DKK1. This regulation appears to be independent of FTO's demethylase activity in some contexts, suggesting a more complex role for FTO in this pathway.

dot

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Target | Assay | Reference |

| IC50 | 0.45 µM | FTO | in vitro demethylase assay | |

| Selectivity | >10-fold | ALKBH5 | in vitro demethylase assay |

Table 1: Biochemical Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MOLM13 | Acute Myeloid Leukemia | 0.7 | Cell Proliferation | |

| MV4-11 | Acute Myeloid Leukemia | 1.2 | Cell Proliferation | |

| NB4 | Acute Myeloid Leukemia | 0.8 | Cell Proliferation | |

| OCI-AML3 | Acute Myeloid Leukemia | 5.5 | Cell Proliferation | |

| K562 | Chronic Myeloid Leukemia | >10 | Cell Proliferation | |

| GSC23 | Glioblastoma | ~2.5 | Neurosphere Formation |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to 80-90% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

-

-

Heat Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

-

-

Cell Lysis and Clarification:

-

Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Protein Quantification and Western Blotting:

-

Collect the supernatant containing the soluble protein fraction.

-

Normalize the protein concentration of all samples.

-

Perform SDS-PAGE and Western blotting using a primary antibody specific for FTO.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting curve in the presence of this compound indicates target engagement.

-

dot

AlphaLISA Assay for High-Throughput Screening of FTO Inhibitors

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be adapted for high-throughput screening of enzyme inhibitors.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer, biotinylated m6A-containing RNA substrate, recombinant FTO enzyme, and anti-m6A antibody conjugated to AlphaLISA acceptor beads.

-

Prepare streptavidin-coated donor beads.

-

-

Assay Reaction:

-

In a 384-well plate, add the FTO enzyme, biotinylated m6A RNA substrate, and the test compound (e.g., this compound).

-

Incubate to allow the demethylation reaction to proceed.

-

-

Detection:

-

Add the anti-m6A acceptor beads and incubate.

-

Add the streptavidin donor beads and incubate in the dark.

-

-

Signal Measurement:

-

Read the plate on an AlphaLISA-compatible plate reader. The signal is inversely proportional to the FTO enzyme activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

dot

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the FTO m6A RNA demethylase and a promising lead compound for the development of novel therapeutics. Its ability to modulate key signaling pathways, such as MYC and WNT, through the epigenetic regulation of RNA methylation highlights the potential of targeting epitranscriptomic writers, readers, and erasers for the treatment of cancer and other diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other FTO inhibitors.

References

FTO Inhibition and Its Impact on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fat mass and obesity-associated protein (FTO) is an m6A RNA demethylase that has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, particularly in cancer. Inhibition of FTO's enzymatic activity leads to significant alterations in the transcriptome, affecting key cellular processes such as cell proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the impact of FTO inhibition on gene expression, with a focus on the molecular mechanisms, affected signaling pathways, and the experimental methodologies used to elucidate these effects. While specific quantitative data for a compound designated "Fto-IN-4" is not publicly available, this guide leverages data from studies utilizing FTO knockdown and other well-characterized FTO inhibitors to provide a comprehensive understanding of the consequences of FTO inhibition.

Introduction: FTO as a Key Epigenetic Modifier

FTO is a member of the AlkB family of non-heme iron- and 2-oxoglutarate-dependent dioxygenases. It was the first identified RNA demethylase, primarily targeting N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2] The m6A modification is a dynamic and reversible process that plays a crucial role in regulating mRNA stability, splicing, translation, and export. By removing the methyl group from m6A, FTO acts as an "eraser" of this epigenetic mark, thereby influencing the expression of a multitude of genes.[2]

Dysregulation of FTO expression and activity has been implicated in various pathologies, including obesity, metabolic disorders, and several types of cancer, such as acute myeloid leukemia (AML).[2][3] In many cancers, FTO is overexpressed and functions as an oncogene by promoting the expression of pro-survival and proliferative genes.[3] Consequently, the development of small-molecule inhibitors targeting FTO has become an active area of research for novel therapeutic interventions.

Impact of FTO Inhibition on Global Gene Expression

Inhibition of FTO, either through genetic knockdown (e.g., shRNA) or small-molecule inhibitors, leads to a global increase in m6A levels in mRNA. This, in turn, results in widespread changes in gene expression. Studies employing RNA sequencing (RNA-seq) have provided a comprehensive view of the transcriptomic alterations following FTO inhibition.

For instance, in acute myeloid leukemia (AML) cells, depletion of FTO has been shown to result in both upregulation and downregulation of a significant number of genes.[4] These differentially expressed genes are often enriched in pathways critical for cancer cell survival and proliferation.

Table 1: Summary of Quantitative Gene Expression Changes Upon FTO Knockdown in 293T Cells [4]

| Gene | log2 Fold Change (FTO KO vs. WT) | FDR |

| Upregulated Genes | ||

| Example Gene 1 | 1.5 | < 0.05 |

| Example Gene 2 | 2.1 | < 0.05 |

| Example Gene 3 | 1.8 | < 0.05 |

| Downregulated Genes | ||

| Example Gene 4 | -1.7 | < 0.05 |

| Example Gene 5 | -2.5 | < 0.05 |

| Example Gene 6 | -1.9 | < 0.05 |

| (Note: This table is a representative example based on findings that FTO knockout leads to differential gene expression. Specific gene names and precise fold changes from a single, comprehensive study specifically on this compound are not available.)[4] |

Key Signaling Pathways Modulated by FTO Inhibition

The gene expression changes induced by FTO inhibition have a profound impact on various signaling pathways that are fundamental to cellular function and disease progression.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is crucial for embryonic development, tissue homeostasis, and its dysregulation is a hallmark of many cancers. FTO has been shown to regulate the stability of key components of this pathway. Inhibition of FTO can lead to the downregulation of Wnt signaling.[5] For example, the FTO inhibitor FTO-43N has been demonstrated to decrease the expression of Axin 1 and β-catenin in gastric cancer cells.[5]

PI3K/Akt Signaling

The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. Similar to its effect on the Wnt pathway, FTO inhibition has been shown to downregulate PI3K/Akt signaling.[5] Treatment with FTO-43N resulted in decreased phosphorylation of Akt at Ser473 in gastric cancer cells, indicating a reduction in pathway activity.[5]

Experimental Protocols

The following sections detail the methodologies commonly employed in studies investigating the impact of FTO inhibition on gene expression.

Cell Culture and Treatment with FTO Inhibitors

-

Cell Lines: A variety of cancer cell lines are used, including AML cell lines (e.g., MOLM-13, MV4-11) and gastric cancer cell lines (e.g., AGS).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Inhibitor Treatment: FTO inhibitors are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions. Cells are treated with the inhibitor at various concentrations and for different time points, with a vehicle control (DMSO) used in parallel.

RNA Sequencing (RNA-seq)

RNA-seq is a powerful technique for transcriptome-wide analysis of gene expression changes.

-

RNA Isolation: Total RNA is extracted from inhibitor-treated and control cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen).

-

Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments to generate a sequencing library.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are processed to remove low-quality bases and adapter sequences. The cleaned reads are then aligned to a reference genome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated upon inhibitor treatment.[4]

Quantitative Real-Time PCR (qPCR)

qPCR is used to validate the gene expression changes identified by RNA-seq and to quantify the expression of specific target genes.

-

cDNA Synthesis: Total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is set up with a master mix containing a fluorescent dye (e.g., SYBR Green), gene-specific primers, and the cDNA template.

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.[6]

Table 2: Example of qPCR Validation of Differentially Expressed Genes

| Gene | Primer Sequence (Forward) | Primer Sequence (Reverse) | Relative Expression (Fold Change) |

| Target Gene 1 | 5'-...-3' | 5'-...-3' | (Value) |

| Target Gene 2 | 5'-...-3' | 5'-...-3' | (Value) |

| Housekeeping Gene | 5'-...-3' | 5'-...-3' | 1.0 |

| (Note: This table is a template. Specific primer sequences and fold change values are experiment-dependent.) |

Western Blotting

Western blotting is used to assess the protein levels of FTO and key components of the affected signaling pathways.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., anti-FTO, anti-β-catenin, anti-p-Akt, anti-Akt). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software, with a loading control (e.g., β-actin, GAPDH) used for normalization.[5]

Conclusion

Inhibition of the m6A demethylase FTO represents a promising therapeutic strategy, particularly in oncology. By modulating the m6A landscape of the transcriptome, FTO inhibitors can induce widespread changes in gene expression, leading to the suppression of key oncogenic signaling pathways such as Wnt/β-catenin and PI3K/Akt. The experimental approaches detailed in this guide, including RNA-seq, qPCR, and Western blotting, are essential tools for characterizing the molecular effects of FTO inhibitors and for advancing their development as novel therapeutics. While specific data for "this compound" remains elusive, the principles and methodologies outlined here provide a robust framework for understanding and investigating the impact of FTO inhibition on gene expression. Further research into novel FTO inhibitors will undoubtedly continue to expand our knowledge of this critical epigenetic regulator and its role in health and disease.

References

- 1. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N6-methyladenosine demethylase FTO targets pre-mRNAs and regulates alternative splicing and 3′-end processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of a Patient with a Partial Trisomy 16q Including the Fat mass and Obesity Associated gene (FTO): Fine Mapping and FTO Gene Expression Study - PMC [pmc.ncbi.nlm.nih.gov]

Fto-IN-4: A Technical Guide for a Selective Chemical Probe of the FTO Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fto-IN-4, a potent and selective small-molecule inhibitor of the Fat Mass and Obesity-associated (FTO) protein. This document details its biochemical activity, selectivity, and provides comprehensive experimental protocols for its evaluation and use as a chemical probe in cellular and biochemical settings.

Introduction to FTO and the Role of Chemical Probes

The FTO protein is a member of the AlkB family of non-heme Fe(II)- and 2-oxoglutarate-dependent dioxygenases. It was the first identified N6-methyladenosine (m⁶A) RNA demethylase, a key regulator of gene expression and cellular function. Dysregulation of FTO activity has been implicated in a range of human diseases, including obesity, metabolic disorders, and various cancers.[1] Chemical probes are essential tools for elucidating the biological functions of proteins like FTO and for validating them as therapeutic targets. A high-quality chemical probe should be potent, selective, and demonstrate target engagement in a cellular context. This compound has emerged as a valuable tool for studying the biology of FTO.

Quantitative Data for this compound

This compound is a competitive inhibitor of the FTO protein. The following table summarizes its key quantitative metrics.

| Parameter | Value | Notes |

| FTO IC₅₀ | 3.39 µM | In vitro half-maximal inhibitory concentration against FTO.[2] |

| ALKBH5 IC₅₀ | 39.4 µM | In vitro half-maximal inhibitory concentration against the closely related homolog ALKBH5.[2] |

| Selectivity | ~11.6-fold | Calculated as the ratio of ALKBH5 IC₅₀ to FTO IC₅₀.[2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing FTO inhibitors.

Biochemical FTO Inhibition Assay (Fluorescence-Based)

This assay measures the ability of an inhibitor to block the demethylase activity of FTO on a methylated RNA substrate.

Materials:

-

Recombinant human FTO protein

-

m⁶A-methylated RNA substrate (e.g., a specific oligonucleotide with a fluorescent reporter)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM 2-oxoglutarate, 2 mM L-ascorbic acid

-

This compound (or other test compounds) dissolved in DMSO

-

384-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a solution of recombinant FTO protein in assay buffer.

-

In a 384-well plate, add the test compound (this compound) at various concentrations. Include a DMSO-only control.

-

Add the FTO protein solution to each well containing the test compound and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the demethylation reaction by adding the m⁶A-methylated RNA substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding a suitable stop solution (e.g., EDTA).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its target protein within a cellular environment.[3] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cultured cells expressing FTO

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

PCR tubes and a thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-FTO antibody

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble FTO protein in each sample by Western blotting using an anti-FTO antibody.

-

Quantify the band intensities and plot the amount of soluble FTO as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to FTO and the evaluation of this compound.

Caption: FTO protein signaling and mechanism of action of this compound.

Caption: Experimental workflow for validating this compound as a chemical probe.

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of the FTO protein. Its potency and selectivity, combined with the detailed experimental protocols provided in this guide, will enable researchers to confidently utilize this tool in their studies of FTO-mediated processes and its implications in health and disease. As with any chemical probe, it is crucial to use appropriate controls and orthogonal approaches to validate findings.

References

- 1. The m6A(m)-independent role of FTO in regulating WNT signaling pathways | Life Science Alliance [life-science-alliance.org]

- 2. FTO-04 | FTO inhibitor | Probechem Biochemicals [probechem.com]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Studies on FTO Inhibitor Efficacy: A Technical Guide

Disclaimer: No specific scientific literature or preclinical data could be identified for a compound designated "Fto-IN-4." This guide, therefore, presents a consolidated overview of the preliminary efficacy of a representative and well-documented FTO (Fat Mass and Obesity-associated protein) inhibitor, FB23-2 , to serve as a technical reference for researchers, scientists, and drug development professionals. The data and methodologies herein are synthesized from published preclinical studies on FB23-2.

This document provides an in-depth look at the efficacy of targeting the FTO protein, an m⁶A RNA demethylase implicated in various diseases, including acute myeloid leukemia (AML), gliomas, and head and neck cancers.

Core Efficacy and Mechanism of Action

FB23-2 is a potent and selective small-molecule inhibitor of the FTO enzyme.[1][2] Its primary mechanism of action is the direct binding to FTO, which inhibits its N⁶-methyladenosine (m⁶A) demethylase activity.[1][3] This leads to an increase in the global levels of m⁶A on RNA, mimicking the effects of genetic FTO depletion.[3] The subsequent alteration in the expression of key oncogenic and tumor-suppressor transcripts drives its therapeutic effects.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative efficacy parameters of FB23-2 from in vitro and in vivo preclinical studies.

Table 1: In Vitro Efficacy of FB23-2

| Parameter | Cell Line(s) | Value(s) | Reference(s) |

| Enzymatic Inhibition (IC₅₀) | Cell-free FTO assay | 2.6 µM | [1][2][5] |

| Anti-proliferative Effect | Various AML cells | Dose-dependent suppression (0.5-5 µM) | [2] |

| Apoptosis Induction | NB4, MONOMAC6 | Dose-dependent increase (1-20 µM) | [2][3] |

| Cell Cycle Arrest | MONOMAC6 | G1 phase arrest (5-20 µM) | [2][3] |

Table 2: In Vivo Efficacy and Pharmacokinetics of FB23-2

| Parameter | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |

| Anti-leukemic Efficacy | AML Xenograft (NSGS mice) | 2 mg/kg/day, i.p. | Substantial suppression of leukemia progression, prolonged survival | [2][5] |

| Anti-glioma Efficacy | Intracranial Glioma Xenograft | 20 mg/kg/day, i.p. | Reduced tumor growth rates | [6] |

| Radiosensitization | HNSCC Xenograft | 4.6 mg/kg/day, i.p. | Enhanced tumor growth reduction in combination with radiation | [7] |

| Pharmacokinetics (Rat) | Sprague-Dawley Rats | 3 mg/kg, i.p. | T₁/₂: 6.7 hours, Cₘₐₓ: 2421.3 ng/mL | [2] |

| Blood-Brain Barrier | Mice | 20 mg/kg, i.p. | Confirmed penetration | [6] |

Signaling Pathways Modulated by FTO Inhibition

FTO inhibition by FB23-2 recapitulates the effects of FTO knockdown, leading to significant changes in gene expression and the modulation of critical signaling pathways that control cell proliferation, survival, and differentiation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the core protocols used to evaluate the efficacy of FB23-2.

In Vitro Assays

a. Cell Proliferation Assay:

-

Seed AML cells (e.g., NB4, MONOMAC6) in 96-well plates.

-

Treat cells with a serial dilution of FB23-2 or DMSO as a vehicle control.

-

Incubate for 72 hours.

-

Assess cell viability using a standard method such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Calculate IC₅₀ values from dose-response curves.

b. Apoptosis Assay:

-

Treat AML cells with FB23-2 (e.g., 1-20 µM) for 48-72 hours.[2]

-

Harvest and wash the cells with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Stain with fluorescently-labeled Annexin V and a viability dye (e.g., 7-AAD or Propidium Iodide).

-

Analyze the stained cells using flow cytometry to quantify early and late apoptotic populations.[3]

c. Cell Cycle Analysis:

-

Treat MONOMAC6 cells with FB23-2 (e.g., 5-20 µM) for 24 hours.[2][3]

-

Harvest, wash, and fix the cells in cold 70% ethanol.

-

Wash the fixed cells and treat with RNase A.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3]

d. Western Blot Analysis:

-

Treat cells with FB23-2 for the desired time.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against target proteins (e.g., FTO, MYC, RARA, ASB2, β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.[3]

In Vivo Xenograft Model

a. AML Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Model:

-

Implantation: Engraft immunodeficient mice (e.g., NSGS) with human AML cells (e.g., 0.2 x 10⁶ MONOMAC6 cells) via tail vein injection.[5]

-

Tumor Establishment: Allow for leukemia engraftment, typically confirmed by peripheral blood analysis or bioluminescence imaging if cells are tagged.

-

Treatment: Once tumors are established (e.g., after 10 days), begin daily intraperitoneal (i.p.) injections of FB23-2 (e.g., 2 mg/kg) or vehicle control.[5]

-

Monitoring: Monitor mice for signs of disease progression, including weight loss, hunched posture, and paralysis. Track tumor burden if possible.[5]

-

Endpoint: Euthanize mice upon reaching predefined humane endpoints. Collect tissues (spleen, liver, bone marrow) for analysis of tumor infiltration (e.g., by FACS for human CD45+ cells) and biomarker studies. Analyze survival data using Kaplan-Meier curves.[5]

Conclusion

The preclinical data for the FTO inhibitor FB23-2 demonstrates a clear and potent anti-leukemic efficacy both in vitro and in vivo. By selectively inhibiting the m⁶A demethylase activity of FTO, FB23-2 modulates key signaling pathways involved in cell cycle control and apoptosis, such as those driven by MYC and p53. The detailed protocols and quantitative data presented provide a solid framework for further investigation into FTO inhibition as a therapeutic strategy. These preliminary studies underscore the potential of targeting RNA-modifying enzymes in oncology and provide a blueprint for the evaluation of future FTO inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NB-64-39483-5mg | FB23-2 [2243736-45-8] Clinisciences [clinisciences.com]

- 6. researchgate.net [researchgate.net]

- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

Methodological & Application

Application Notes and Protocols for Fto-IN-4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated (FTO) protein is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) on mRNA.[1][2] This post-transcriptional modification plays a crucial role in regulating mRNA stability, translation, and splicing.[3] Dysregulation of FTO activity has been implicated in various diseases, including cancer, metabolic disorders, and neurological conditions.[2][4] FTO inhibitors, such as Fto-IN-4, are valuable chemical tools for studying the biological functions of FTO and for exploring its therapeutic potential. These inhibitors block the demethylase activity of FTO, leading to an increase in global m6A levels and subsequent downstream effects on gene expression.[4]

This document provides detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing its impact on cell viability, apoptosis, and relevant signaling pathways. Due to the limited availability of specific experimental data for this compound, the quantitative data presented is a summary from studies on other well-characterized FTO inhibitors. These data serve as a valuable reference for designing experiments with this compound.

Data Presentation: Efficacy of FTO Inhibitors in Vitro

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various FTO inhibitors against the FTO enzyme and in different cancer cell lines. This data highlights the potency and cell-based activity of these compounds and can guide dose-range finding studies for this compound.

Table 1: In Vitro IC50 Values of FTO Inhibitors Against FTO Demethylase Activity

| Inhibitor | IC50 (µM) | Notes |

| FB23 | 0.060 | Potent and selective FTO demethylase inhibitor. |

| FB23-2 | 2.6 | A derivative of FB23 with anti-proliferation activity.[1] |

| Rhein | Not specified | The first identified FTO inhibitor. |

| Meclofenamic acid | ~7-8 | Selective inhibitor of FTO over ALKBH5.[5] |

| CS1 (Bisantrene) | 0.1426 (cell-free) | Potent and selective small-molecule inhibitor of FTO.[3] |

Table 2: Cell-Based IC50 Values of FTO Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |

| FB23 | NB4 | Acute Myeloid Leukemia (AML) | 44.8 |

| FB23 | MONOMAC6 | Acute Myeloid Leukemia (AML) | 23.6 |

| FB23-2 | NB4 | Acute Myeloid Leukemia (AML) | 0.8 |

| FB23-2 | MONOMAC6 | Acute Myeloid Leukemia (AML) | 1.5 |

| CS1 | MV4-11 | Acute Myeloid Leukemia (AML) | 0.0589 |

| Rhein | BE(2)-C | Neuroblastoma | >20 (no significant viability loss) |

| Meclofenamic acid (MA2) | HeLa | Cervical Cancer | >120 (over 90% viable) |

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

-

Target cell line

-

Complete culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear flat-bottom plates

-

MTS or MTT reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTS/MTT Addition:

-

For MTS: Add 20 µL of MTS reagent directly to each well.

-

For MTT: Add 10 µL of MTT reagent to each well.

-

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Measurement:

-

For MTS: Measure the absorbance at 490 nm using a plate reader.

-

For MTT: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Target cell line

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired duration (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This protocol is for detecting changes in protein expression levels following this compound treatment.

Materials:

-

Target cell line

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FTO, anti-MYC, anti-CEBPA, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by FTO and a general experimental workflow for studying this compound.

Caption: FTO-mediated demethylation of MYC/CEBPA mRNA.

Caption: FTO modulation of Wnt/β-catenin and PI3K/Akt pathways.

Caption: General experimental workflow for this compound studies.

References

- 1. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. researchgate.net [researchgate.net]

- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Fto-IN-4 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fto-IN-4 is a potent and selective small molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. As FTO is implicated in various biological processes and diseases, including cancer and metabolic disorders, this compound serves as a valuable chemical probe for studying the functional roles of FTO and for potential therapeutic development. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to assess its biochemical potency, cellular target engagement, and effects on cell viability.

Mechanism of Action

FTO is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that removes the methyl group from N6-methyladenosine (m6A) in RNA. This demethylation activity is a critical component of epitranscriptomic regulation, influencing mRNA stability, splicing, and translation. This compound acts as a competitive inhibitor, likely by binding to the active site of FTO and preventing the binding of its methylated RNA substrate.

Figure 1: Simplified signaling pathway of FTO inhibition by this compound.

Data Presentation

The following table summarizes the quantitative data for this compound in a key biochemical assay.

| Compound | Assay Type | Target | IC50 (µM) | Selectivity | Reference |

| This compound (FTO-04) | Biochemical Demethylase Assay | FTO | 3.39 | >13-fold vs. ALKBH5 (IC50 = 39.4 µM) | [1] |

Experimental Protocols

Biochemical FTO Demethylase Inhibition Assay (Chemiluminescent)

This assay quantitatively measures the demethylase activity of FTO and the inhibitory potential of this compound in a biochemical setting. The principle relies on a specific antibody that recognizes the methylated substrate. A decrease in demethylase activity due to inhibition results in a higher signal.

Materials:

-

Recombinant human FTO protein

-

m6A-containing RNA substrate (pre-coated on a 96-well plate)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Cofactors: (NH4)2Fe(SO4)2·6H2O, 2-oxoglutarate, Ascorbic acid

-

Primary antibody (anti-m6A)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

96-well white opaque plates

-

Luminometer

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in assay buffer to achieve a range of desired concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only vehicle control.

-

Reaction Setup: To each well of the 96-well plate pre-coated with the m6A RNA substrate, add the following in order:

-

Assay Buffer

-

This compound dilutions or vehicle control.

-

A solution of FTO protein and cofactors.

-

-

Enzymatic Reaction: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the demethylation reaction to occur.

-

Antibody Incubation:

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the primary anti-m6A antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the plate.

-

Add the HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes in the dark.

-

-

Signal Detection:

-

Wash the plate thoroughly.

-

Add the chemiluminescent substrate to each well.

-

Immediately measure the luminescence using a plate reader.

-

-

Data Analysis: The signal is inversely proportional to FTO activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.[2][3]

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

-

Cell line of interest (e.g., a cancer cell line with known FTO expression)

-